1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 6699-44-1
VCID: VC15937948
InChI: InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

CAS No.: 6699-44-1

Cat. No.: VC15937948

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one - 6699-44-1

Specification

CAS No. 6699-44-1
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2
Standard InChI Key QNHSOUYJNQXMTE-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C

Introduction

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one is a complex organic compound featuring a quinoxaline moiety linked by two prop-2-en-1-one groups. This compound is characterized by its unique structural framework, which includes a bicyclic quinoxaline ring system composed of a benzene ring fused to a pyrazine ring. The presence of the quinoxaline structure contributes to its potential biological activity and reactivity.

Reactivity Highlights

  • Electrophilic Nature: The prop-2-en-1-one groups are prone to nucleophilic attack, facilitating reactions such as Michael additions.

  • Biological Activity: The quinoxaline core and the substituents on the prop-2-en-1-one groups likely influence its biological activity.

Synthetic Approaches

Several synthetic methods have been developed for creating 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one. These approaches are advantageous for efficiently producing complex molecules.

Synthetic Methods

MethodDescription
1. Condensation ReactionsInvolves the reaction of quinoxaline derivatives with acrolein or its equivalents.
2. Cross-Coupling ReactionsUtilizes palladium-catalyzed coupling to form the prop-2-en-1-one linkages.
3. Multicomponent ReactionsInvolves one-pot synthesis using multiple reactants to form the compound directly.

Biological Activities and Potential Applications

Research indicates that compounds related to 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one exhibit notable biological activities. These activities are likely influenced by the quinoxaline core and the substituents on the prop-2-en-1-one groups.

Biological Activities

  • Antimicrobial and Antitumor Activities: Quinoxaline derivatives have shown potential in these areas.

  • Neuroprotective Effects: Some quinoxaline compounds have demonstrated neuroprotective properties.

Interactions with Biological Macromolecules

Understanding the interactions of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one with biological macromolecules is crucial for elucidating its mechanism of action. Potential interactions include binding to enzymes or receptors.

Interaction Studies

MacromoleculePotential Interaction
EnzymesInhibition or activation of specific enzymes.
ReceptorsBinding to receptors influencing signaling pathways.

Future Directions

  • Biological Activity Screening: Further studies are needed to explore its biological activities fully.

  • Synthetic Method Optimization: Improving synthetic methods to increase efficiency and yield.

References:
- PubChem. 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one. CID 250412.
- PMC. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.

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